molecular formula C5H11ClN2S B1446234 2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride CAS No. 1803593-45-4

2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride

Cat. No.: B1446234
CAS No.: 1803593-45-4
M. Wt: 166.67 g/mol
InChI Key: JAWPAUUJLPJCHG-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride is a chemical compound with the molecular formula C5H10N2S·HCl. It is known for its unique structure, which includes an amino group, a nitrile group, and a methylthio group. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride typically involves the reaction of 2-amino-2-methylpropanenitrile with methylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient production of the compound while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methylpropanenitrile
  • 2-Amino-3-(methylthio)propanenitrile
  • 2-Methyl-3-(methylthio)propanenitrile

Uniqueness

2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride is unique due to the presence of both an amino group and a methylthio group, which confer distinct reactivity and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-amino-2-methyl-3-methylsulfanylpropanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S.ClH/c1-5(7,3-6)4-8-2;/h4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWPAUUJLPJCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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